

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of DS-1062 (Datopotamab Deruxtecan)

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Compound of Interest		
Compound Name:	DS-1558	
Cat. No.:	B15570429	Get Quote

Disclaimer: The requested information for "**DS-1558**" did not yield specific results. Based on the nomenclature of investigational drugs, it is highly probable that this was a typographical error and the intended query was for DS-1062, an antibody-drug conjugate developed by Daiichi Sankyo, also known as datopotamab deruxtecan (Dato-DXd). The following information is based on the available data for DS-1062.

Introduction

DS-1062 (datopotamab deruxtecan) is an investigational antibody-drug conjugate (ADC) that represents a targeted therapeutic approach for various solid tumors.[1] It is composed of a humanized anti-Trophoblast cell-surface antigen 2 (TROP2) IgG1 monoclonal antibody, a stable tetrapeptide-based cleavable linker, and a potent topoisomerase I inhibitor payload, deruxtecan (DXd).[1][2] TROP2 is a transmembrane glycoprotein that is highly expressed in several types of solid tumors, making it a promising target for cancer therapy.[3][4]

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of DS-1062, along with detailed protocols for key experimental analyses. This information is intended to guide researchers, scientists, and drug development professionals in their evaluation and understanding of this novel therapeutic agent.

Pharmacokinetics







The pharmacokinetics of DS-1062 have been evaluated in both preclinical and clinical settings. The key components analyzed are the ADC itself (datopotamab deruxtecan), the total anti-TROP2 antibody, and the released cytotoxic payload (DXd).

Preclinical Pharmacokinetics:

In xenograft mouse models, following a single intravenous dose of 10 mg/kg, plasma concentrations of DS-1062 and the total antibody were similar.[5] Notably, the levels of the cytotoxic payload, DXd, were minimally detectable in plasma shortly after administration, suggesting the stability of the ADC in circulation.[1][5] However, an accumulation of DXd was observed within the tumor tissue, which correlated with the induction of DNA damage markers. [1][5]

In cynomolgus monkeys, after a 6 mg/kg intravenous dose, the plasma concentrations of DS-1062, total antibody, and DXd were determined, demonstrating the stability of the ADC in circulation.[6]

Clinical Pharmacokinetics:

Population pharmacokinetic models have been developed for both datopotamab deruxtecan and the released DXd payload in patients with advanced solid tumors from clinical trials such as TROPION-PanTumor01.[7][8]

The pharmacokinetic profile of datopotamab deruxtecan is best described by a two-compartment model with both linear and nonlinear clearance.[7][8] The nonlinear clearance is more prominent at lower doses (<4 mg/kg), while linear clearance is the major elimination pathway at doses of 4 mg/kg and above.[8] The pharmacokinetics of the released DXd payload are described by a one-compartment model with linear clearance.[8] Body weight has been identified as a significant covariate influencing the exposure of both the ADC and the payload.

Table 1: Summary of Clinical Pharmacokinetic Parameters of Datopotamab Deruxtecan (Dato-DXd) and Released DXd



Parameter	Datopotamab Deruxtecan (Dato- DXd)	Released DXd	Reference
Mean Cmax (First Dose)	154 μg/mL	2.8 ng/mL	[9]
Mean AUC (First Dose)	671 μg·day/mL	18 ng·day/mL	[9]
Median Elimination Half-life	4.8 days	~5.5 days	[9]
Mean Volume of Distribution (Steady State)	3.5 L	Not specified	[9]
Estimated Clearance	0.6 L/day	Not specified	[9]
Plasma Protein Binding	Not applicable	~98%	[9]
Metabolism	Catabolic processes	CYP3A4	[9]

Pharmacodynamics

The pharmacodynamic effects of DS-1062 are primarily driven by the targeted delivery of the topoisomerase I inhibitor payload, DXd, to TROP2-expressing tumor cells.

Mechanism of Action:

- Binding: The anti-TROP2 monoclonal antibody component of DS-1062 binds to the TROP2 receptor on the surface of tumor cells.[3][4]
- Internalization: Upon binding, the ADC-TROP2 complex is internalized into the cell through endocytosis.[1][4]
- Payload Release: Inside the cell, the tetrapeptide-based linker is cleaved by lysosomal enzymes, which are upregulated in tumor cells, releasing the DXd payload.[1][10]



- Cytotoxicity: The released DXd, a potent topoisomerase I inhibitor, intercalates into DNA and inhibits the topoisomerase I-DNA complex, leading to DNA damage and apoptosis of the cancer cell.[9][10]
- Bystander Effect: The membrane-permeable nature of the DXd payload allows it to diffuse out of the targeted cancer cell and kill neighboring tumor cells, regardless of their TROP2 expression levels.[10]

Clinical Pharmacodynamics:

Clinical studies have demonstrated a dose-dependent antitumor activity of DS-1062 in patients with heavily pretreated advanced non-small cell lung cancer (NSCLC) and other solid tumors. [3][11][12]

Table 2: Summary of Clinical Efficacy of Datopotamab Deruxtecan in Advanced NSCLC (TROPION-PanTumor01)

Dose	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression- Free Survival (PFS)	Reference
4 mg/kg	23%	73%	4.3 months	[13]
6 mg/kg	21%	67%	8.2 months	[13]
8 mg/kg	25%	80%	5.4 months	[13]

Based on these findings, the 6 mg/kg dose was selected as the recommended dose for further development.[13][14]

Experimental Protocols

- 1. Preclinical In Vivo Pharmacokinetic and Pharmacodynamic Analysis
- Objective: To determine the plasma and tumor concentrations of DS-1062 and DXd and correlate them with pharmacodynamic markers of DNA damage.



- Animal Model: NCI-N87 xenograft mouse model.[6]
- Procedure:
 - Mice are inoculated with NCI-N87 tumor cells.
 - Once tumors reach a specified size, a single intravenous dose of DS-1062 (e.g., 10 mg/kg) is administered.[5]
 - At various time points post-administration, blood and tumor tissue samples are collected.
 - Plasma is separated from blood samples.
 - Concentrations of DS-1062 and DXd in plasma and tumor homogenates are quantified using a validated analytical method (e.g., LC-MS/MS).
 - Tumor tissue sections are analyzed for DNA damage markers (e.g., γH2AX) by immunohistochemistry.
- 2. Phase I Clinical Trial Protocol (TROPION-PanTumor01 Dose Escalation)
- Objective: To determine the maximum tolerated dose (MTD), recommended dose for expansion (RDE), safety, and preliminary efficacy of DS-1062 in patients with advanced solid tumors.[12][15]
- Study Design: Open-label, multicenter, dose-escalation study.[2]
- Patient Population: Patients with unresectable advanced solid tumors refractory to or relapsed from standard therapy.[12][15]
- Procedure:
 - Patients are enrolled in cohorts and receive escalating doses of DS-1062 (e.g., 0.27 mg/kg to 10.0 mg/kg) administered intravenously once every 3 weeks.[11]
 - Safety and tolerability are monitored continuously to identify dose-limiting toxicities (DLTs).



- Pharmacokinetic blood samples are collected at specified time points to determine the concentrations of DS-1062 and DXd.
- Tumor responses are assessed at baseline and at regular intervals using RECIST v1.1 criteria.
- Biomarker analyses, including TROP2 expression in tumor tissue, may be performed.[11]

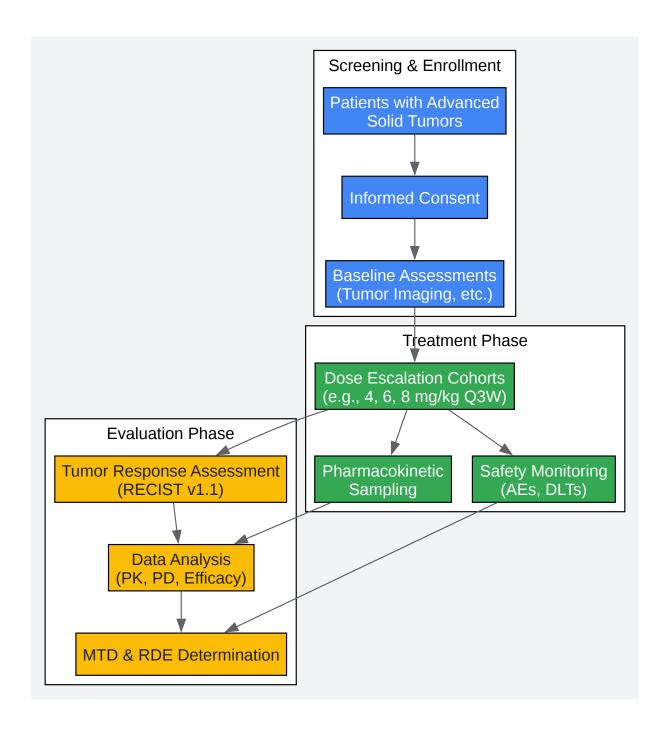
Visualizations



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Caption: Mechanism of action of DS-1062 (datopotamab deruxtecan).





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Caption: Workflow for a Phase I dose-escalation clinical trial of DS-1062.



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